molecular formula C13H16N4O B13286205 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine

Cat. No.: B13286205
M. Wt: 244.29 g/mol
InChI Key: YSCCZNNXGFUKFS-UHFFFAOYSA-N
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Description

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole and a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the pyridine and methoxypyrrolidine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methylpyrrolidin-2-yl)pyridine
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C13H16N4O/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17)

InChI Key

YSCCZNNXGFUKFS-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3

Origin of Product

United States

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